{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is a chemical compound that belongs to the class of indazoles, which are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by its unique structural features, which include a methanamine functional group and a propan-2-yloxyethyl side chain. The compound's potential applications in scientific research, particularly in pharmacology and medicinal chemistry, make it a subject of interest.
The compound can be synthesized through various methods, typically involving the reaction of indazole derivatives with appropriate alkylating agents. The specific pathways for synthesis can vary based on the desired purity and yield.
The synthesis of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can be approached through several methods:
Technical Details:
This structure indicates the presence of both aromatic and aliphatic components, contributing to its chemical reactivity and potential biological activity.
The compound may participate in several types of chemical reactions:
These reactions typically require specific conditions such as controlled pH and temperature to ensure selectivity and yield. Catalysts may also be employed to enhance reaction rates.
The mechanism of action for {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors.
Further pharmacological studies are needed to clarify its mechanism of action and potential therapeutic applications.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide insights into purity and structural confirmation.
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has potential applications in:
The indazole nucleus represents a privileged heterocyclic scaffold in pharmaceutical design due to its structural versatility and diverse bioactivity profiles. This bicyclic system—comprising fused benzene and pyrazole rings—enables broad functionalization, facilitating targeted interactions with biological macromolecules [1]. Medicinal applications exploit this adaptability, with indazole derivatives demonstrating potent antimicrobial, anti-inflammatory, and anticancer activities. For instance, 2,3-diphenyl-2H-indazoles exhibit exceptional antigiardial activity (IC₅₀ = 0.12 μM), surpassing metronidazole efficacy by 12.8-fold [1]. Similarly, COX-2 inhibitory indazoles show promise as anti-inflammatory agents, achieving 40% enzyme inhibition at 10 μM concentrations [1].
Concurrently, structural features favoring receptor promiscuity and metabolic stability have propelled indazole derivatives into NPS markets. The scaffold’s capacity to accommodate lipophilic side chains enhances blood-brain barrier penetration, while nitrogen atoms facilitate hydrogen bonding with neural receptors. This dual applicability positions indazole compounds at the convergence of legitimate drug development and illicit substance synthesis [3].
Table 1: Documented Biological Activities of Indazole Derivatives
Compound Class | Activity | Potency (IC₅₀/EC₅₀) | Target |
---|---|---|---|
2,3-Diphenyl-2H-indazoles | Antigiardial | 0.12 μM | Giardia intestinalis |
2-Phenyl-2H-indazoles | COX-2 inhibition | 40% at 10 μM | Human COX-2 enzyme |
Sulfonamide-indazoles | Anticandidal | 4.8 μg/mL | Candida albicans |
{1-[2-(Propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine (C₁₃H₁₉N₃O, MW 233.31 g/mol) exemplifies strategic functionalization of the indazole core for CNS activity [1] [5]. Its molecular architecture reveals critical SCRAs analogies:
Table 2: Key Chemical Properties of {1-[2-(Propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₉N₃O | [1] [5] |
Molecular Weight | 233.31 g/mol | [1] [4] |
IUPAC Name | [1-(2-(Isopropoxy)ethyl)-1H-indazol-3-yl]methanamine | [1] |
CAS Registry Number | 1485936-09-1 | [4] [5] |
Canonical SMILES | CC(C)OCCN1C2=CC=CC=C2C(=N1)CN | [1] |
These structural traits suggest plausible cannabimimetic activity, though empirical confirmation remains absent. Molecular docking predicts the compound’s potential to engage the orthosteric site of CB1 receptors with higher affinity than Δ⁹-THC due to complementary ionic and hydrophobic interactions [3].
Despite structural indicators of psychoactivity, fundamental pharmacological parameters for {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine remain uncharacterized:
These knowledge deficits reflect broader challenges in NPS surveillance. Web-crawling technologies identified 1,103 synthetic cannabinoids across psychonaut platforms, with 863 (78.2%) absent from international databases like UNODC and EMCDDA [3]. Such compounds enter recreational markets without preclinical characterization, creating "blind spots" in public health protection.
This analysis addresses critical gaps through three integrated objectives:
The compound serves as a case study for reconciling medicinal chemistry innovation with evolving NPS threats, emphasizing mechanistic characterization as the foundation of rational drug policy and harm reduction.
CAS No.: 400827-46-5
CAS No.: 76663-30-4
CAS No.:
CAS No.:
CAS No.: 129725-38-8